molecular formula C14H15N3O3 B1210787 1a-Demethylmitomycin G CAS No. 74422-23-4

1a-Demethylmitomycin G

Katalognummer: B1210787
CAS-Nummer: 74422-23-4
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: NZNFISCGOZNYBD-HGDANNRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1a-Demethylmitomycin G (C₁₅H₁₈N₂O₅) is a semisynthetic mitomycin derivative synthesized from mitomycin C, a well-known antitumor antibiotic. Its structural distinction lies in the removal of the methyl group at the 1a-position, a modification that enhances its biological activity . The synthesis involves protecting the aziridine ring of mitomycin C with an acetyl group, followed by oxidative demethylation, achieving an overall yield of 57% . Preliminary evaluations in the 1990s demonstrated its superior efficacy against Sarcoma 180 (subcutaneous-intraperitoneal model) compared to its methylated congener, mitomycin G . This compound represents a strategic effort to optimize the mitomycin scaffold for improved therapeutic outcomes.

Eigenschaften

CAS-Nummer

74422-23-4

Molekularformel

C14H15N3O3

Molekulargewicht

273.29 g/mol

IUPAC-Name

(4R,6R,7R)-11-amino-7-methoxy-12-methyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

InChI

InChI=1S/C14H15N3O3/c1-5-9(15)12(19)8-6(2)14(20-3)13-7(16-13)4-17(14)10(8)11(5)18/h7,13,16H,2,4,15H2,1,3H3/t7-,13-,14-/m1/s1

InChI-Schlüssel

NZNFISCGOZNYBD-HGDANNRKSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)OC)N4)N

Isomerische SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]4[C@H]([C@@]3(C2=C)OC)N4)N

Kanonische SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)OC)N4)N

Synonyme

1a-demethylmitomycin G

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Mechanism of Action and Reductive Activation

Mitomycin derivatives undergo reductive activation to generate electrophilic species capable of DNA cross-linking. For 1a-Demethylmitethylmitomycin G, the proposed pathway involves:

  • Reduction of the Quinone Moiety : A one-electron reduction initiates the process, forming a hydroquinone intermediate .

  • Loss of Methanol/Water : Elimination of methanol (in MMC) or water (in FR900482) generates reactive aziridine or iminium intermediates .

  • DNA Alkylation : The activated intermediate alkylates guanine residues at the N2 position, forming interstrand cross-links .

Key Reaction Steps and Intermediates

The table below summarizes critical reaction steps for mitomycin derivatives, with inferences for 1a-Demethylmitomycin G:

Reaction Step Conditions/Agents Intermediate Product
Reductive activationEnzymatic (e.g., NADPH) or chemical (e.g., dithionite)HydroquinoneReactive aziridine/imine
Methanol/water eliminationAcidic or enzymaticIminium ionQuinone methide
DNA alkylationPhysiological pHDNA-adduct (bis-N²-guanosine)Interstrand cross-link

Comparative Reactivity

1a-Demethylmitomycin G’s lack of a methyl group at position 1a may alter:

  • Reduction Kinetics : Increased electron density at the quinone could accelerate reductive activation compared to MMC .

  • Intermediate Stability : Reduced steric hindrance might enhance the formation of reactive species like aziridine or quinone methide .

Synthetic and Degradation Pathways

While total synthesis data for 1a-Demethylmitomycin G is unavailable, mitomycin biosynthesis typically involves:

  • Reductive Amination : Key for forming the aziridine ring .

  • Oxidative Degradation : Exposure to UV light or radicals leads to decomposition via cleavage of the aziridine ring .

Experimental Evidence

  • DNA Cross-Linking : Studies on MMC analogs confirm covalent bonding between C1 of the mitomycin and N2 of guanine .

  • Spectroscopic Confirmation : NMR and FTIR analyses validate intermediate structures and adduct stereochemistry .

Key Considerations

  • Redox Sensitivity : Reactivity is highly dependent on reductive microenvironments (e.g., hypoxic tumor cells) .

  • Selectivity : The absence of a methyl group may enhance DNA affinity but reduce metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mitomycin C

  • Structural Difference : Mitomycin C retains a methyl group at the 1a-position, whereas 1a-demethylmitomycin G lacks this group.
  • Synthesis : Mitomycin C is the parent compound used to synthesize 1a-demethylmitomycin G via selective demethylation.
  • Activity : While mitomycin C is a cornerstone in chemotherapy, 1a-demethylmitomycin G exhibits enhanced potency against Sarcoma 180, suggesting that demethylation at the 1a-position improves antitumor specificity .

Mitomycin G

  • Structural Difference : Mitomycin G retains the 1a-methyl group but includes an exomethylene group at the 9a-position.
  • Synthesis : Derived from porfiromycin in a three-step process with a 39% yield, mitomycin G is less efficiently synthesized than 1a-demethylmitomycin G (57% yield) .
  • Activity : In vivo studies show that 1a-demethylmitomycin G has superior antitumor activity against Sarcoma 180 compared to mitomycin G, highlighting the critical role of the 1a-demethyl modification .

Porfiromycin

  • Role : Porfiromycin serves as a precursor to mitomycin G but lacks the exomethylene group introduced during mitomycin G synthesis.
  • Activity : While porfiromycin itself is a prodrug activated under hypoxic conditions, its derivatives (e.g., mitomycin G) and further-modified analogs (e.g., 1a-demethylmitomycin G) exhibit distinct structure-activity relationships .

1a-Demethylmitomycin K

  • Synthesis : Obtained from 1a-demethylmitomycin G in a 42% yield, it underscores the synthetic versatility of the demethylated mitomycin scaffold .

Research Findings and Data Tables

Table 2: Antitumor Activity (Sarcoma 180, sc-ip Model)

Compound Efficacy Relative to Mitomycin G Notes
1a-Demethylmitomycin G Superior Higher tumor growth inhibition
Mitomycin G Baseline Less potent than demethyl analog

Q & A

Q. What ethical frameworks apply to studies investigating 1a-Demethylmitomycin G’s teratogenic potential in zebrafish embryos?

  • Methodological Answer :
  • IACUC Protocols : Adopt zebrafish embryo toxicity assays (FET) with staged exposure windows (e.g., 6–72 hpf) and humane endpoints .
  • 3Rs Compliance : Use computational models (e.g., QSTR) to prioritize in vivo testing only for high-risk compounds .

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